molecular formula C8H7F4NO2 B2394722 5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one CAS No. 2193067-81-9

5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one

Cat. No.: B2394722
CAS No.: 2193067-81-9
M. Wt: 225.143
InChI Key: AKDUUONYTNATQG-UHFFFAOYSA-N
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Description

“5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one” is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, such as high stability and reactivity, which make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one” would likely involve the following steps:

    Starting Materials: The synthesis might start with pyridin-2(1H)-one and a fluorinated alkylating agent.

    Reaction Conditions: The reaction could be carried out under anhydrous conditions with a suitable base (e.g., potassium carbonate) to deprotonate the pyridin-2(1H)-one, followed by the addition of the fluorinated alkylating agent.

    Purification: The product can be purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

“5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one” can undergo various chemical reactions, including:

    Substitution Reactions: The fluorinated alkyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in aprotic solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, hydrolysis might yield a hydroxyl derivative, while oxidation could produce a ketone or carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, “5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one” can be used as a building block for synthesizing more complex fluorinated compounds.

Biology and Medicine

Fluorinated compounds are often used in medicinal chemistry to enhance the metabolic stability and bioavailability of drugs. This compound could be investigated for its potential as a pharmaceutical intermediate.

Industry

In the industry, fluorinated compounds are used in the production of high-performance materials, such as polymers and surfactants

Mechanism of Action

The mechanism of action of “5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one” would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(1,1,2,2-Tetrafluoroethyl)pyridin-2(1H)-one: Similar structure but lacks the methoxy group.

    5-(1,1,2,2-Tetrafluoro-2-hydroxyethyl)pyridin-2(1H)-one: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in “5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one” might confer unique chemical properties, such as increased lipophilicity or altered reactivity, compared to its analogs.

Properties

IUPAC Name

5-(1,1,2,2-tetrafluoro-2-methoxyethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO2/c1-15-8(11,12)7(9,10)5-2-3-6(14)13-4-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDUUONYTNATQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C1=CNC(=O)C=C1)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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